

An In-depth Technical Guide to the Chemical Structure and Properties of NS1643

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure, physicochemical properties, and biological activities of **NS1643**, a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of ion channels.

Chemical Structure and Identifiers

NS1643, with the systematic IUPAC name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea, is a diphenylurea derivative. Its chemical structure is characterized by two trifluoromethylphenyl groups linked by a central urea moiety.

Chemical Structure:

Table 1: Chemical Identifiers of NS1643



Identifier	Value
IUPAC Name	N,N'-Bis[2-hydroxy-5- (trifluoromethyl)phenyl]urea
CAS Number	448895-37-2[1][2]
Molecular Formula	C15H10F6N2O3[1][2]
Molecular Weight	380.24 g/mol [2]
SMILES	Oc1ccc(cc1NC(=O)Nc1cc(ccc1O)C(F)(F)F)C(F) (F)F
InChI Key	NJFVQMRYJZHGME-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of **NS1643** are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of NS1643

Property	Value
Physical State	White to off-white solid
Melting Point	Not explicitly reported in the searched literature.
Solubility	DMSO: ≥ 100 mg/mL (262.99 mM)[3] Ethanol: Soluble to 100 mM[4] DMF: 25 mg/mL[5] Water: < 1 mg/mL
рКа	Not explicitly reported in the searched literature. Predicted values may vary.
logP	Not explicitly reported in the searched literature. Predicted values may vary based on the algorithm used.
Storage	Store at -20°C for long-term stability.[1]



Biological Properties and Pharmacological Activity

NS1643 is a well-characterized activator of several voltage-gated potassium channels of the Kv11 family (also known as ether-a-go-go-related gene or ERG channels). Its activity has been documented in various cellular systems, with implications for both cardiac electrophysiology and cancer biology.

Table 3: Biological and Pharmacological Properties of NS1643



Target/Effect	Quantitative Data	Description
hERG (Kv11.1) Channel Activation	EC50 = 10.5 μM[2][6]	NS1643 increases hERG channel current by shifting the voltage-dependence of inactivation to more positive potentials.[7] It also slows the rate of deactivation.
Kv11.2 (ERG2) Channel Activation	-	NS1643 also activates Kv11.2 channels, though the mechanism may differ from its action on Kv11.1.[2]
Kv11.3 (ERG3) Channel Modulation	-	NS1643 activates Kv11.3 channels at lower concentrations (e.g., 10 μM) by shifting the voltage dependence of activation to more negative potentials and accelerating activation kinetics. At higher concentrations (e.g., 20 μM), it shows partial antagonistic effects.
Cardiac Action Potential	-	In guinea pig cardiomyocytes, 10 µM NS1643 significantly decreases the action potential duration.
Antiarrhythmic Potential	-	By activating IKr, NS1643 is proposed to have antiarrhythmic effects, particularly in the context of Long QT Syndrome. It can prolong the post-repolarization refractory time and make cardiomyocytes resistant to early afterdepolarizations.



Cancer Cell Migration Inhibition	In MDA-MB-231 breast cancer cells, 50 µM NS1643 reduces cell migration velocity and distance traveled.[4]
Cancer Cell Proliferation Inhibition	NS1643 inhibits the proliferation of various breast cancer cell lines, including MDA-MB-231, SKBr3, and MCF7, by inducing a G1 cell cycle arrest and a senescence-like phenotype.

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of **NS1643**.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Activity

This protocol is designed to measure the effect of **NS1643** on hERG potassium channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

Materials:

- Cells: HEK293 or CHO cells stably or transiently expressing hERG (Kv11.1) channels.
- Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl₂, 1 MgCl₂, 5 HEPES, 5.5
 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 10 KCl, 110 K-aspartate, 5 MgCl₂, 5 Na₂ATP, 10 EGTA, 5 HEPES, 1 CaCl₂. Adjust pH to 7.2 with KOH.
- NS1643 Stock Solution: 30 mM in DMSO.



 Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

- Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the intracellular solution.

Recording:

- Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.
- Establish a giga-ohm seal between the patch pipette and a single cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -80 mV.
- Voltage Protocol for Activation:
 - Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 2-5 seconds) to elicit outward hERG currents.
 - Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -50 mV) to record tail currents.

NS1643 Application:

- After obtaining a stable baseline recording in the control extracellular solution, perfuse the chamber with the extracellular solution containing the desired concentration of NS1643 (final DMSO concentration should be <0.1%).
- Record currents under the same voltage protocol to determine the effect of the compound.
- Data Analysis:



- Measure the peak outward current during the depolarizing step and the peak tail current.
- Construct current-voltage (I-V) and activation curves (normalized tail current vs. prepulse potential) before and after NS1643 application.
- Fit the activation curves with a Boltzmann function to determine the half-maximal activation voltage $(V_1/_2)$.

Western Blotting for Protein Expression Analysis

This protocol is used to assess the effect of **NS1643** on the expression or phosphorylation status of specific proteins in cancer cells.

Materials:

- Cells: Cancer cell lines of interest (e.g., MDA-MB-231).
- NS1643 Treatment: Prepare NS1643 in culture medium at the desired concentration from a DMSO stock.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- SDS-PAGE equipment and reagents.
- PVDF or nitrocellulose membranes.
- Blocking Buffer: 5% non-fat dry milk or 3-5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- · Primary and secondary antibodies.
- Chemiluminescent substrate.

Procedure:

- Cell Treatment and Lysis:
 - Plate cells and grow to 70-80% confluency.



- Treat cells with NS1643 or vehicle (DMSO) for the desired time.
- Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.
- Scrape the cells, collect the lysate, and clarify by centrifugation.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Denature protein samples by boiling in Laemmli buffer.
 - Load equal amounts of protein per lane on an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Apply the chemiluminescent substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.



 Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Migration (Wound Healing) Assay

This assay is used to evaluate the effect of **NS1643** on the migratory capacity of adherent cancer cells.

Materials:

- Cells: Adherent cancer cell line (e.g., MDA-MB-231).
- Culture plates: 6-well or 12-well plates.
- Pipette tips: 200 μL or 1000 μL sterile tips.
- NS1643 Treatment: Prepare NS1643 in culture medium at the desired concentration.
- Microscope with a camera.

Procedure:

- Cell Seeding: Plate cells in a 6-well or 12-well plate and grow to 90-100% confluency.
- Creating the "Wound":
 - \circ Using a sterile 200 μ L or 1000 μ L pipette tip, create a straight scratch through the center of the cell monolayer.
 - Wash the wells gently with PBS to remove detached cells.
- Treatment:
 - Add fresh culture medium containing either **NS1643** or vehicle (DMSO) to the wells.
- Image Acquisition:
 - Immediately after adding the treatment, capture images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

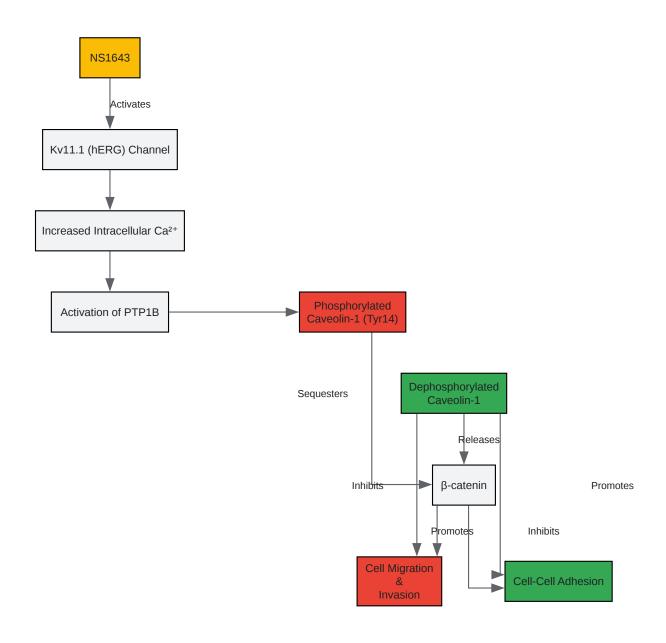


- Incubate the plate at 37°C and 5% CO2.
- Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).
- Data Analysis:
 - Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
 - Calculate the percentage of wound closure at each time point relative to the 0-hour wound area.
 - Compare the rate of wound closure between NS1643-treated and control cells.

Signaling Pathways and Mechanisms of Action

NS1643 exerts its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the known mechanisms in the context of its anti-cancer effects.

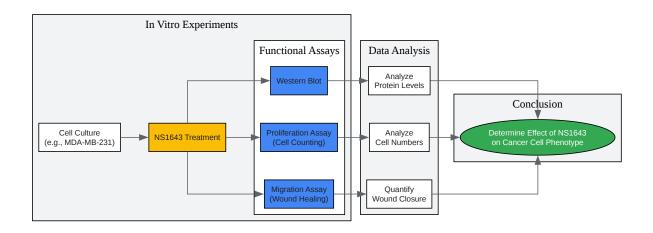




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Caption: NS1643 signaling pathway in cancer cells.





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Caption: Experimental workflow for studying **NS1643** effects on cancer cells.

This guide provides a comprehensive technical overview of **NS1643**, summarizing its chemical and biological properties and providing detailed experimental protocols. This information is intended to be a valuable resource for researchers investigating the therapeutic potential of this and similar compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of NS1643]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680090#the-chemical-structure-and-properties-of-ns1643]

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